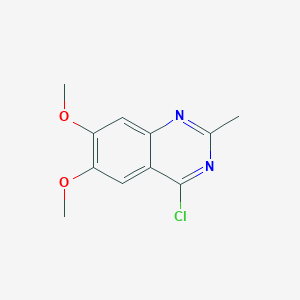

4-Chloro-6,7-dimethoxy-2-methylquinazoline

概要

説明

4-Chloro-6,7-dimethoxy-2-methylquinazoline is a chemical compound with the molecular formula C11H11ClN2O2 and a molecular weight of 238.67 g/mol It is a quinazoline derivative, characterized by the presence of chlorine and methoxy groups at specific positions on the quinazoline ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,7-dimethoxy-2-methylquinazoline typically involves the reaction of 3,4-dimethoxyaniline with ethoxy methylene malonate, followed by a series of nucleophilic substitution reactions and decarboxylation steps . The reaction conditions often require heating at high temperatures (around 250°C) in the presence of diphenyl ether-biphenyl as a solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions and ensuring the availability of starting materials.

化学反応の分析

Types of Reactions

4-Chloro-6,7-dimethoxy-2-methylquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

科学的研究の応用

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of several pharmaceuticals. Its applications are particularly notable in:

- Cancer Treatment : 4-Chloro-6,7-dimethoxy-2-methylquinazoline has demonstrated anti-proliferative effects against various cancer cell lines. It inhibits growth factor signaling pathways crucial for cell division and survival, leading to reduced tumor growth. For example, studies have shown that it induces apoptosis in glioblastoma cells (U87MG) and has an IC50 value of 2.8 µM against this cell line .

- Development of Targeted Therapies : The compound is involved in synthesizing drugs such as Tivozanib and Cabozantinib, which target specific receptors involved in tumor growth and angiogenesis .

| Cell Line | IC50 (µM) | Effect Observed | Reference |

|---|---|---|---|

| MGC-803 (gastric) | 5.0 | Anti-proliferative activity | |

| A549 (lung) | 3.2 | Induction of apoptosis | |

| HeLa (cervical) | 4.5 | G1 phase arrest | |

| U87MG (glioblastoma) | 2.8 | Inhibition of EGF receptor signaling |

Agricultural Chemistry

In agricultural applications, this compound is utilized for developing agrochemicals such as herbicides and pesticides. These compounds aim to enhance crop yields while minimizing environmental impact by targeting specific biological pathways in plants .

Biochemical Research

This compound is employed in biochemical studies focusing on enzyme inhibition and metabolic pathways. Researchers utilize it to gain insights into potential therapeutic targets for various diseases. Its role in inhibiting epidermal growth factor signaling is particularly relevant for understanding cancer biology .

Material Science

The compound finds applications in material science for synthesizing novel materials such as polymers and coatings with enhanced durability and chemical resistance. Its unique chemical structure allows for modifications that lead to improved material properties .

Diagnostic Tools

This compound is being explored for use in diagnostic assays to detect specific biomarkers associated with diseases. This application facilitates early diagnosis and monitoring of disease progression .

Case Studies and Research Findings

Several studies highlight the therapeutic potential of this compound:

- Study on Glioblastoma Cells : A study demonstrated that administration of this compound significantly reduced cell viability in U87MG cells by inducing apoptosis at micromolar concentrations. The mechanism involved downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

- Combination Therapy Research : Investigations into combination therapies revealed that using this compound alongside other anticancer agents enhanced cytotoxicity in resistant cancer cell lines, suggesting a synergistic effect that could improve treatment outcomes.

- In Vivo Studies : Animal model studies indicated that administering this compound resulted in significant tumor regression in xenograft models of breast cancer, with reported reductions in tumor size exceeding 50% compared to control groups.

作用機序

The mechanism of action of 4-Chloro-6,7-dimethoxy-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

2,4-Dichloro-6,7-dimethoxyquinazoline: Another quinazoline derivative with similar structural features but different substitution patterns.

4-Amino-2-chloro-6,7-dimethoxyquinazoline: A related compound with an amino group instead of a methyl group at the 2-position.

Uniqueness

4-Chloro-6,7-dimethoxy-2-methylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

生物活性

4-Chloro-6,7-dimethoxy-2-methylquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 240.67 g/mol. The compound features a quinazoline ring system, which is known for its role in various therapeutic applications.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of receptor activities:

- Inhibition of Protein Kinases : Quinazoline derivatives are recognized as potent inhibitors of various protein kinases, particularly the epidermal growth factor receptor (EGFR) tyrosine kinase, which is implicated in cancer cell proliferation and survival .

- Calcium Channel Modulation : Studies have shown that this compound can influence calcium ion dynamics within cells, affecting smooth muscle contractility by increasing cytosolic Ca levels through the activation of voltage-gated L-type calcium channels .

Biological Activities

The following sections detail the biological activities associated with this compound based on recent studies.

Anticancer Activity

- EGFR Inhibition : The compound has been shown to inhibit EGFR phosphorylation, leading to reduced proliferation of cancer cells. This mechanism is crucial for developing targeted therapies against various malignancies .

- Case Study : In a study involving non-Hodgkin lymphoma (NHL) and multiple myeloma (MM) patients, compounds related to this compound demonstrated promising clinical activity by degrading specific oncogenic proteins .

Neuroprotective Effects

- Acetylcholinesterase Inhibition : The compound has been evaluated for its potential as an acetylcholinesterase inhibitor, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease. It was found to enhance cognitive function in animal models by increasing acetylcholine levels .

- Study Findings : The compound showed significant inhibition of acetylcholinesterase activity in vitro, with an IC value indicating effective neuroprotective properties .

Table 1: Summary of Biological Activities

特性

IUPAC Name |

4-chloro-6,7-dimethoxy-2-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-6-13-8-5-10(16-3)9(15-2)4-7(8)11(12)14-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTOWTBCVHATEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C(=N1)Cl)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440789 | |

| Record name | 4-chloro-6,7-dimethoxy-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50377-49-6 | |

| Record name | 4-chloro-6,7-dimethoxy-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。